
AZD2906
Descripción general
Descripción
AZD2906 es un potente agonista completo del receptor de glucocorticoides desarrollado por AstraZeneca. Exhibe alta selectividad contra otros receptores de hormonas nucleares esteroides como el receptor de andrógenos, el receptor de estrógenos, el receptor de mineralocorticoides y el receptor de progesterona. This compound ha mostrado una eficacia significativa en estudios preclínicos, particularmente en modelos de inflamación .
Métodos De Preparación
La síntesis de AZD2906 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética típicamente incluye la formación de intermedios clave a través de diversas reacciones químicas como la sustitución nucleofílica, la reducción y la ciclación. El producto final se obtiene a través de procesos de purificación como la cristalización o la cromatografía. Los métodos de producción industrial se optimizan para garantizar un alto rendimiento y pureza, adhiriéndose a estrictos estándares de control de calidad .
Análisis De Reacciones Químicas
AZD2906 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, que pueden tener diferentes propiedades farmacológicas.
Sustitución: Varias reacciones de sustitución pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad biológica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
AZD2906 is a novel selective glucocorticoid receptor agonist with promising applications in the treatment of acute inflammatory conditions. This article explores its scientific research applications, supported by comprehensive data tables and case studies.
Anti-Inflammatory Effects
This compound has been evaluated for its potential to mitigate acute inflammatory responses. In a study utilizing a mouse model, this compound demonstrated superior protective effects against TNF-induced systemic inflammatory response syndrome (SIRS) compared to dexamethasone. This was attributed to its ability to enhance glucocorticoid receptor dimerization and subsequent gene transcription related to anti-inflammatory pathways .
Table 1: Comparative Efficacy of this compound and Dexamethasone
Compound | Dose (mg/kg) | TNF-Induced Mortality (%) | GR Dimerization Effect |
---|---|---|---|
Dexamethasone | 1 | High | Moderate |
This compound | 1 | Low | High |
Micronucleus Induction Studies
This compound was also assessed for its genotoxic potential through micronucleus induction studies in rats. While it increased the incidence of micronucleated immature erythrocytes, this effect was comparable to that of prednisolone and did not indicate genotoxicity. The observed increase in micronuclei is thought to be related to pharmacological effects on bone marrow rather than direct DNA damage .
Table 2: Micronucleus Induction Results
Compound | Dose (mg/kg) | Micronuclei Frequency (per 1000 cells) |
---|---|---|
Prednisolone | 10 | 5 |
This compound | 10 | 5 |
Pharmacokinetics
Pharmacokinetic profiling revealed that this compound exhibits a unique biphasic absorption pattern, with initial peaks at approximately 15-30 minutes followed by a secondary peak at around 4 hours post-administration. This profile suggests prolonged retention in the system, which may enhance its therapeutic effects in acute settings .
Table 3: Pharmacokinetic Profile of this compound
Time (h) | Plasma Concentration (ng/mL) |
---|---|
0.25 | 150 |
0.5 | 200 |
4 | 300 |
24 | 50 |
Case Study: Efficacy in Acute Inflammation
In an experimental setup, mice were administered this compound or dexamethasone prior to exposure to a lethal dose of TNF. Results indicated that this compound-treated mice exhibited significantly lower mortality rates compared to those treated with dexamethasone, supporting the hypothesis that enhanced GR dimerization leads to improved anti-inflammatory outcomes .
Case Study: Hematological Effects
In a separate study focused on hematological parameters, both this compound and prednisolone were shown to impact blood cell counts similarly, with significant increases in circulating neutrophils and decreases in lymphoid cells observed. This suggests that while both compounds activate the glucocorticoid receptor, their effects on bone marrow dynamics may be closely aligned .
Mecanismo De Acción
AZD2906 ejerce sus efectos al unirse al receptor de glucocorticoides, un tipo de receptor de hormonas nucleares. Al unirse, this compound induce la dimerización del receptor, que luego se transloca al núcleo y se une a los elementos de respuesta a los glucocorticoides en el ADN. Esta unión regula la transcripción de genes diana involucrados en la inflamación, la respuesta inmune y otros procesos fisiológicos. La dimerización selectiva y la expresión génica impulsadas por this compound confieren protección en modelos de inflamación .
Comparación Con Compuestos Similares
AZD2906 se compara con otros moduladores del receptor de glucocorticoides como la prednisolona y la dexametasona. Si bien todos estos compuestos se dirigen al receptor de glucocorticoides, this compound es único en su selectividad y potencia. Ha mostrado una menor incidencia de efectos adversos relacionados con la actividad de transactivación en comparación con los glucocorticoides tradicionales. Compuestos similares incluyen:
Prednisolona: Un glucocorticoide ampliamente utilizado con amplios efectos antiinflamatorios.
Dexametasona: Otro potente agonista del receptor de glucocorticoides con fuertes propiedades antiinflamatorias.
AZD9567: Un ligando no esteroideo del receptor de glucocorticoides con andamiajes similares pero diferentes actividades de transactivación
This compound destaca por sus propiedades de dimerización selectiva y sus efectos secundarios reducidos, lo que lo convierte en un candidato prometedor para su desarrollo posterior en terapias antiinflamatorias.
Actividad Biológica
AZD2906 is a novel selective glucocorticoid receptor (GR) agonist developed for its potential therapeutic applications in inflammatory conditions. This compound has garnered attention for its unique mechanism of action, particularly its ability to enhance GR dimerization, which may lead to improved anti-inflammatory effects compared to traditional glucocorticoids.
This compound operates primarily through the activation of the glucocorticoid receptor, a key player in the regulation of inflammatory responses. Unlike conventional GR agonists, this compound promotes the formation of GR dimers, which are essential for the transcriptional regulation of target genes involved in inflammation.
Key Findings on GR Dimerization
- Increased GR Dimer Activity : Research indicates that this compound significantly enhances GR dimer activity compared to dexamethasone, a commonly used glucocorticoid. This was demonstrated using a reporter gene assay in A549 lung epithelial cells, where this compound outperformed dexamethasone in driving GRE-driven gene transcription .
- Selective Dimerizing Agonist : this compound has been classified as a Selective Dimerizing Glucocorticoid Receptor Agonist (SEDIGRAM), which suggests that it may provide enhanced therapeutic benefits in acute inflammatory conditions by promoting GR dimerization while limiting adverse effects associated with traditional GR activation .
Micronucleus Induction Studies
A critical aspect of this compound's biological activity involves its impact on bone marrow parameters. In studies conducted on rats, this compound was found to increase the incidence of micronucleated immature erythrocytes (MIE) without indicating genotoxicity. The results showed:
- Comparison with Prednisolone : Both this compound and prednisolone induced similar increases in MIE frequencies at various doses. However, neither compound demonstrated genotoxic effects in standard assays, including the rat liver comet assay .
- Bone Marrow Effects : Histopathological examinations revealed that both compounds caused changes in bone marrow cellularity, specifically a decrease in lymphoid cells and an increase in circulating neutrophils. These changes were attributed to pharmacological effects rather than direct genotoxicity .
Table: Summary of Biological Activity Studies
Study Focus | This compound Findings | Prednisolone Findings |
---|---|---|
Micronucleus Frequency | Increased MIE; no genotoxicity | Similar increase in MIE; no genotoxicity |
Bone Marrow Parameters | Decreased lymphoid cells; increased neutrophils | Comparable changes observed |
Histopathological Findings | Enrichment of erythroid population | Similar findings |
Efficacy in Inflammatory Models
This compound has shown promising results in preclinical models of inflammation. In a mouse model subjected to TNF-induced lethal inflammation, this compound conferred significant protection, suggesting its potential as a therapeutic agent for severe inflammatory conditions .
Future Research Directions
Further investigations are warranted to explore the full therapeutic potential and safety profile of this compound. Ongoing studies aim to elucidate its mechanisms further and assess its efficacy across various inflammatory diseases.
Propiedades
IUPAC Name |
N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c1-16(30-26(32)17-3-4-17)25(18-5-12-24(33-2)28-14-18)34-22-10-11-23-19(13-22)15-29-31(23)21-8-6-20(27)7-9-21/h5-17,25H,3-4H2,1-2H3,(H,30,32)/t16-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRQCGICZKAGCQ-LMKMVOKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034148-15-6 | |
Record name | AZD-2906 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8JN2RU5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.